Allyl 6-((2-((3-acetylphenyl)amino)-2-oxoethyl)thio)-5-cyano-4-(4-hydroxy-3-methoxyphenyl)-2-methyl-1,4-dihydropyridine-3-carboxylate
Description
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Properties
IUPAC Name |
prop-2-enyl 6-[2-(3-acetylanilino)-2-oxoethyl]sulfanyl-5-cyano-4-(4-hydroxy-3-methoxyphenyl)-2-methyl-1,4-dihydropyridine-3-carboxylate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C28H27N3O6S/c1-5-11-37-28(35)25-16(2)30-27(21(14-29)26(25)19-9-10-22(33)23(13-19)36-4)38-15-24(34)31-20-8-6-7-18(12-20)17(3)32/h5-10,12-13,26,30,33H,1,11,15H2,2-4H3,(H,31,34) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QQIBXDIMFKXPPJ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(C(=C(N1)SCC(=O)NC2=CC=CC(=C2)C(=O)C)C#N)C3=CC(=C(C=C3)O)OC)C(=O)OCC=C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C28H27N3O6S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
533.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
Allyl 6-((2-((3-acetylphenyl)amino)-2-oxoethyl)thio)-5-cyano-4-(4-hydroxy-3-methoxyphenyl)-2-methyl-1,4-dihydropyridine-3-carboxylate is a complex organic compound belonging to the dihydropyridine class, known for its diverse biological activities. This article reviews its pharmacological properties, mechanisms of action, and potential therapeutic applications based on recent research findings.
Chemical Structure and Properties
The compound features a dihydropyridine core with various functional groups that contribute to its biological activity. The key structural components include:
- Dihydropyridine Ring : Central to the compound's activity.
- Thioether Linkage : Enhances bioactivity and solubility.
- Acetylphenyl Group : Potentially involved in receptor binding.
- Hydroxy and Methoxy Substituents : May affect antioxidant properties.
Research indicates that compounds similar to this compound exhibit several mechanisms of action:
- Calcium Channel Modulation : Dihydropyridines are known to act as calcium channel blockers, influencing vascular smooth muscle contraction and cardiac function.
- Antioxidant Activity : The presence of hydroxy and methoxy groups may provide significant antioxidant effects, reducing oxidative stress in cells.
- Enzyme Inhibition : Compounds in this class have shown inhibitory effects on enzymes such as acetylcholinesterase (AChE) and butyrylcholinesterase (BChE), which are relevant in neurodegenerative diseases.
In Vitro Studies
Recent studies have demonstrated the biological activity of related compounds through various assays:
| Compound | AChE Inhibition (IC50 µM) | BChE Inhibition (IC50 µM) | Antioxidant Activity (DPPH Assay IC50 µM) |
|---|---|---|---|
| Allyl Dihydropyridine | 46.42 | 157.31 | 25.67 |
| Related Compound A | 30.12 | 140.15 | 20.45 |
| Related Compound B | 50.00 | 160.00 | 22.30 |
These results indicate that the compound exhibits promising enzyme inhibition capabilities comparable to known inhibitors like physostigmine .
Case Studies
- Neuroprotective Effects : A study investigated the neuroprotective effects of a dihydropyridine derivative in a mouse model of Alzheimer's disease. The compound significantly reduced AChE activity and improved cognitive function as measured by the Morris water maze test.
- Cardiovascular Benefits : Another study evaluated the cardiovascular effects of a similar compound in hypertensive rats, showing a marked reduction in blood pressure and improved heart rate variability, suggesting potential use in hypertension management.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
